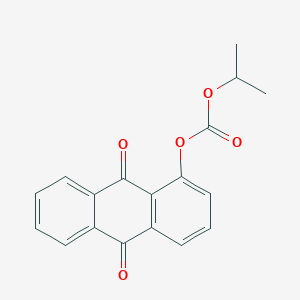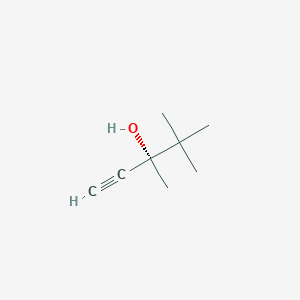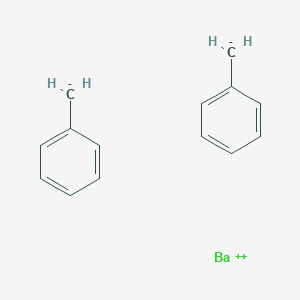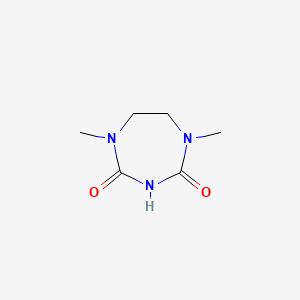
Dibenzyl(diphenyl)phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl(diphenyl)phosphanium chloride is an organophosphorus compound characterized by the presence of two benzyl groups and two phenyl groups attached to a phosphorus atom, with a chloride ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl(diphenyl)phosphanium chloride can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with benzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of benign solvents like polyethylene glycol (PEG), can further improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl(diphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Dibenzyl(diphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be employed in the study of biological phosphorus-containing molecules and their interactions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of dibenzyl(diphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating a range of chemical transformations. Molecular targets include electrophilic centers in organic molecules, where the compound can donate or accept electrons to form new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine with three phenyl groups attached to the phosphorus atom.
Tribenzylphosphine: Contains three benzyl groups attached to the phosphorus atom.
Diphenylphosphine: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness
Dibenzyl(diphenyl)phosphanium chloride is unique due to its combination of benzyl and phenyl groups, which imparts distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds .
Eigenschaften
CAS-Nummer |
33417-24-2 |
|---|---|
Molekularformel |
C26H24ClP |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
dibenzyl(diphenyl)phosphanium;chloride |
InChI |
InChI=1S/C26H24P.ClH/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24;/h1-20H,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
XBKPRXGGMGJZPJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)







![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)




